GNF-6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GNF-6 is a compound known for its inhibitory effects on specific mutations of the Abelson (ABL) family of tyrosine kinases, particularly the BCR-ABL-T315I mutation. This compound is an ATP-competitive inhibitor that disrupts the assembly of the hydrophobic spine, thereby locking the kinase in an inactive conformation .

Vorbereitungsmethoden

The synthesis of GNF-6 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory properties. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity .

Analyse Chemischer Reaktionen

GNF-6 primarily undergoes reactions typical of ATP-competitive inhibitors. It interacts with the kinase domain of the target proteins, forming stable complexes that inhibit their activity. Common reagents used in these reactions include various solvents and catalysts that facilitate the binding of this compound to its target proteins. The major products formed from these reactions are the inhibited kinase complexes .

Wissenschaftliche Forschungsanwendungen

GNF-6 has significant applications in scientific research, particularly in the fields of oncology and molecular biology. It is used to study the inhibition of ABL kinases, which are implicated in various cancers, including chronic myeloid leukemia and acute lymphoblastic leukemia. Additionally, this compound is employed in research focused on understanding the mechanisms of kinase inhibition and developing new therapeutic strategies for cancer treatment .

Wirkmechanismus

The mechanism of action of GNF-6 involves its binding to the ATP-binding site of the ABL kinases. By occupying this site, this compound prevents the phosphorylation of substrates, thereby inhibiting the kinase activity. This inhibition disrupts downstream signaling pathways that are essential for cancer cell proliferation and survival. The molecular targets of this compound include the BCR-ABL, c-ABL, and BCR-ABL-T315I variants .

Vergleich Mit ähnlichen Verbindungen

GNF-6 is part of a family of compounds that includes GNF-2 and GNF-5, which also target ABL kinases. Compared to these compounds, this compound has shown higher potency and specificity for the BCR-ABL-T315I mutation. This makes it a valuable tool in research focused on overcoming resistance to first-generation ABL inhibitors like imatinib. Similar compounds include GNF-2, GNF-5, and ABL-001, each with unique properties and applications in kinase inhibition research .

Eigenschaften

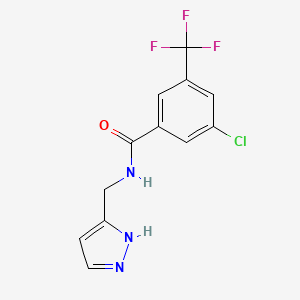

IUPAC Name |

N-[3-(7-amino-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl)-4-methylphenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N6O2/c1-12-6-7-16(28-19(32)13-4-3-5-15(8-13)22(23,24)25)9-17(12)31-11-14-10-27-20(26)29-18(14)30(2)21(31)33/h3-10H,11H2,1-2H3,(H,28,32)(H2,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVLMQTXUWMUII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3-benzothiazol-5-amine](/img/structure/B6622564.png)

![3-bromo-N-methyl-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6622578.png)

![N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-(trifluoromethyl)benzamide](/img/structure/B6622586.png)

![(3-bromopyridin-2-yl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6622601.png)

![3-bromo-N-[4-(ethoxymethyl)phenyl]pyridine-2-carboxamide](/img/structure/B6622607.png)

![3-bromo-N-[[3-(propan-2-ylamino)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B6622615.png)

![1-[1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-3-(2-methylprop-2-enyl)urea](/img/structure/B6622618.png)

![4-[[4-Butyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-methylpyrimidine](/img/structure/B6622626.png)

![(5-chloropyridin-2-yl)-[4-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazin-1-yl]methanone](/img/structure/B6622632.png)

![2-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylbenzamide](/img/structure/B6622666.png)